

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SHP2-D26 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SHP2-D26	
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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing apoptosis in cancer cells treated with **SHP2-D26**, a potent proteolysis-targeting chimera (PROTAC) degrader of the SHP2 protein. The primary method described is flow cytometry using Annexin V and Propidium lodide (PI) staining, a standard technique for detecting the stages of apoptosis.

#### Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2) is a critical signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] **SHP2-D26** is a PROTAC degrader designed to induce the degradation of the SHP2 protein, thereby inhibiting its function.[4] A key mechanism of action for anti-cancer therapeutics is the induction of apoptosis, or programmed cell death.

This document outlines the materials and methods required to quantify apoptosis in cell lines treated with **SHP2-D26**. The protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium lodide (PI) is a fluorescent



nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5][7][8] By using Annexin V and PI in conjunction, it is possible to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][8]

## **Quantitative Data Summary**

The following table summarizes representative quantitative data on the induction of apoptosis in Non-Small Cell Lung Cancer (NSCLC) cell lines after treatment with **SHP2-D26** for 48 hours. Data was obtained by Annexin V/PI flow cytometry.

Cell Line	Treatment	Concentrati on	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/N ecrotic Cells (Annexin V+/PI+)	Total % Apoptotic Cells
H358	DMSO (Control)	-	3.5	2.1	5.6
SHP2-D26	2.5 μΜ	15.2	8.3	23.5	_
SHP2-D26	5.0 μΜ	28.7	15.1	43.8	
H1975	DMSO (Control)	-	4.1	3.2	7.3
SHP2-D26	2.5 μΜ	18.9	10.5	29.4	_
SHP2-D26	5.0 μΜ	35.4	20.7	56.1	-

Note: The data presented here is illustrative and may vary depending on the cell line, experimental conditions, and specific batch of reagents.

# Experimental Protocols Materials and Reagents

Cell line of interest (e.g., NSCLC cell lines H358, H1975)



- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **SHP2-D26** (or other SHP2 inhibitor)
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
- Trypsin-EDTA solution
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- · Flow cytometer

### **Protocol for Apoptosis Analysis by Flow Cytometry**

This protocol is adapted from standard Annexin V/PI staining procedures.[6][7][8][9]

- 1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. Treat cells with varying concentrations of **SHP2-D26** (e.g., 2.5 µM, 5.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
- 2. Cell Harvesting: a. Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Neutralize the trypsin with complete medium and combine these cells with the cells collected in step 2a. e. Centrifuge the cell suspension at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet once with cold PBS.
- 3. Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10 $^6$  cells/mL. b. Transfer 100  $\mu$ L of the cell suspension (1 x 10 $^5$  cells) to a flow cytometry tube. c. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.
- 4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only



with PI to set up compensation and gates. c. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. d. Analyze the data to differentiate between:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (this population is often small)

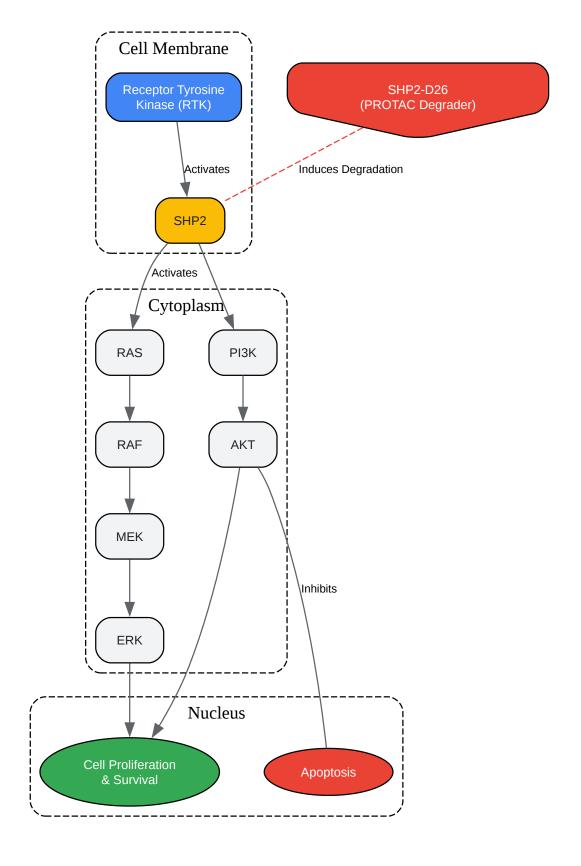
### **Visualizations**



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Caption: Experimental workflow for analyzing apoptosis after SHP2-D26 treatment.

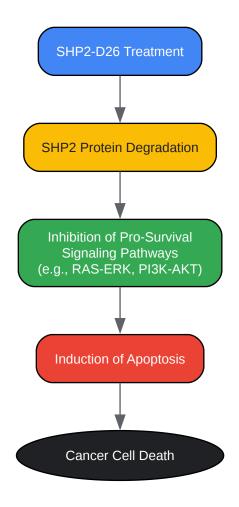




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Caption: Simplified SHP2 signaling pathway and the effect of SHP2-D26.





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